molecular formula C10H11N3O B1466773 5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran CAS No. 1486184-12-6

5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B1466773
CAS No.: 1486184-12-6
M. Wt: 189.21 g/mol
InChI Key: JCEWEFMYMCKRFG-UHFFFAOYSA-N
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Description

5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(2-Azidoethyl)-2,3-dihydro-1-benzofuran plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for labeling and modifying biomolecules. This compound interacts with various enzymes and proteins, including DNA methyltransferases, where it acts as an inhibitor . The nature of these interactions often involves the formation of covalent bonds, which can lead to the inhibition or activation of specific biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit telomerase activity, leading to telomere shortening in human cells . Additionally, it can affect the expression of genes involved in oxidative stress responses and cellular metabolism, thereby altering the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of DNA methyltransferases, which leads to changes in gene expression . The azido group in this compound can also participate in click chemistry reactions, forming covalent bonds with alkyne-containing molecules. This interaction can result in the modification of proteins and other biomolecules, thereby altering their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Studies have shown that it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a limit to its beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DNA methyltransferases and other cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

5-(2-azidoethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-13-12-5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEWEFMYMCKRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.